molecular formula C12H14O3 B14811327 2-Cyclopropoxy-3-ethylbenzoic acid

2-Cyclopropoxy-3-ethylbenzoic acid

Cat. No.: B14811327
M. Wt: 206.24 g/mol
InChI Key: ZSGXZNNYFWOLRL-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-ethylbenzoic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an ethyl group attached to a benzoic acid core. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-3-ethylbenzoic acid can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the ethyl group and the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases and catalysts to facilitate the formation of the cyclopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yields and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-3-ethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Cyclopropoxy-3-ethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-ethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group may play a role in binding to these targets, while the ethyl group and carboxylic acid functionality contribute to the overall activity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropoxybenzoic acid: Lacks the ethyl group, which may affect its reactivity and binding properties.

    3-Ethylbenzoic acid: Lacks the cyclopropoxy group, which can influence its chemical behavior and applications.

    2-Cyclopropoxy-4-methylbenzoic acid: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.

Uniqueness

2-Cyclopropoxy-3-ethylbenzoic acid is unique due to the presence of both the cyclopropoxy and ethyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall activity in various applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-cyclopropyloxy-3-ethylbenzoic acid

InChI

InChI=1S/C12H14O3/c1-2-8-4-3-5-10(12(13)14)11(8)15-9-6-7-9/h3-5,9H,2,6-7H2,1H3,(H,13,14)

InChI Key

ZSGXZNNYFWOLRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)O)OC2CC2

Origin of Product

United States

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